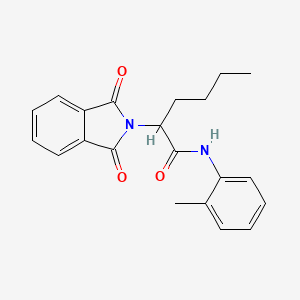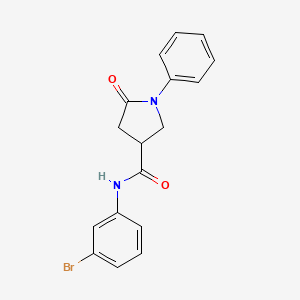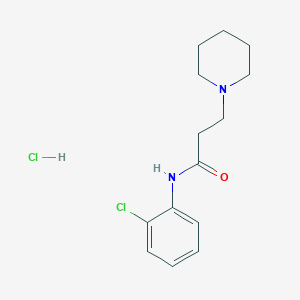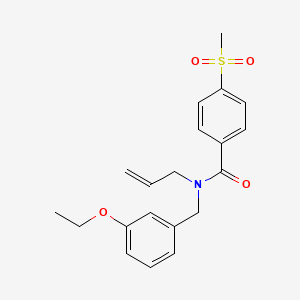
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)hexanamide
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)hexanamide, also known as MIH, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. MIH belongs to the class of isoindoline compounds and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)hexanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and inflammation. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. This compound has also been found to inhibit the NF-κB pathway, which is a key signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells and protect against oxidative stress-induced tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)hexanamide for lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it readily available for scientific research. One of the limitations of this compound for lab experiments is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)hexanamide research, including:
1. Further studies on the mechanism of action of this compound and its potential targets in cancer and inflammation-related diseases.
2. Development of this compound derivatives with improved solubility and bioavailability.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models.
4. Investigation of the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents.
5. Studies on the potential toxicity and safety of this compound in animal models and human clinical trials.
In conclusion, this compound is a promising chemical compound that exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammation-related disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)hexanamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been studied extensively for its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammation-related disorders. This compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to protect against oxidative stress and inflammation-induced tissue damage.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-4-13-18(19(24)22-17-12-8-5-9-14(17)2)23-20(25)15-10-6-7-11-16(15)21(23)26/h5-12,18H,3-4,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDAPCRQAQZCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=CC=C1C)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-[3-oxo-3-(1-piperidinyl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3946394.png)
![N,N-diethyl-4-[4-(1-piperidinyl)-1-phthalazinyl]benzamide](/img/structure/B3946400.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946404.png)
![4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid](/img/structure/B3946412.png)
![N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B3946416.png)

![1-[4-(methylthio)benzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946425.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3946433.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3946434.png)

![1-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3946446.png)


